

pharmacological profile of segesterone acetate

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Compound of Interest

Compound Name: Segesterone

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An In-depth Technical Guide on the Pharmacological Profile of **Segesterone** Acetate

Introduction

Segesterone acetate (SGA), also known as Nestorone®, is a potent, synthetic, 19-norprogesterone derivative that has been developed for use in hormonal contraception.[1][2] Chemically, it is 16-methylene-17 α -acetoxy-19-norpregn-4-ene-3,20-dione.[3] Unlike many other progestins, **segesterone** acetate is not orally active due to rapid first-pass hepatic metabolism and is therefore formulated for parenteral administration, such as in vaginal rings, subdermal implants, and transdermal gels.[1][4] It is the progestin component of the FDA-approved one-year contraceptive vaginal ring, Annovera™, used in combination with ethinyl estradiol.[1][5] This document provides a comprehensive technical overview of the pharmacological profile of **segesterone** acetate, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Segesterone acetate's primary mechanism of action is mediated through its high-affinity, selective binding to the progesterone receptor (PR), where it functions as a potent agonist.[1][3] This interaction initiates a cascade of cellular events that ultimately leads to its contraceptive and other progestational effects.

Receptor Binding Profile

Segesterone acetate is distinguished by its high selectivity for the progesterone receptor. It has a high affinity for the PR, estimated to be approximately 272% of the affinity of

progesterone.[3] It exhibits minimal binding to other steroid receptors, which contributes to its favorable side-effect profile.[2] Specifically, it has very low affinity for the androgen receptor (AR) and the estrogen receptor (ER), and thus lacks significant androgenic or estrogenic activity.[1][2][4] Its binding affinity for the AR is reported to be 500- to 600-fold less than that of testosterone.[1][6] While it does show some affinity for the glucocorticoid receptor (GR), it does not elicit significant glucocorticoid or antiglucocorticoid effects at therapeutic doses.[2][3][7] It has negligible binding affinity for sex hormone-binding globulin (SHBG).[1][4]

Table 1: Receptor Binding Affinity of **Segesterone** Acetate and Comparators

Compound	Progesterone Receptor (PR)	Androgen Receptor (AR)	Glucocorticoid Receptor (GR)	Estrogen Receptor (ER)
Segesterone Acetate	High Agonist Activity (EC50 = 50.3 nM)[8]	Very Low Affinity[1][6]	Some Affinity, Partial Agonist[3][7]	No Affinity[1][4]
Progesterone	Endogenous Ligand	Low Affinity	Low Affinity	No Affinity
Levonorgestrel	High Affinity	Moderate Affinity	Low Affinity	No Affinity
Medroxyprogesterone Acetate	High Affinity	Low Affinity	High Affinity	No Affinity

Note: Data compiled from multiple sources. Direct comparative Ki or RBA values for **segesterone** acetate across all receptors from a single study were not available in the provided search results.

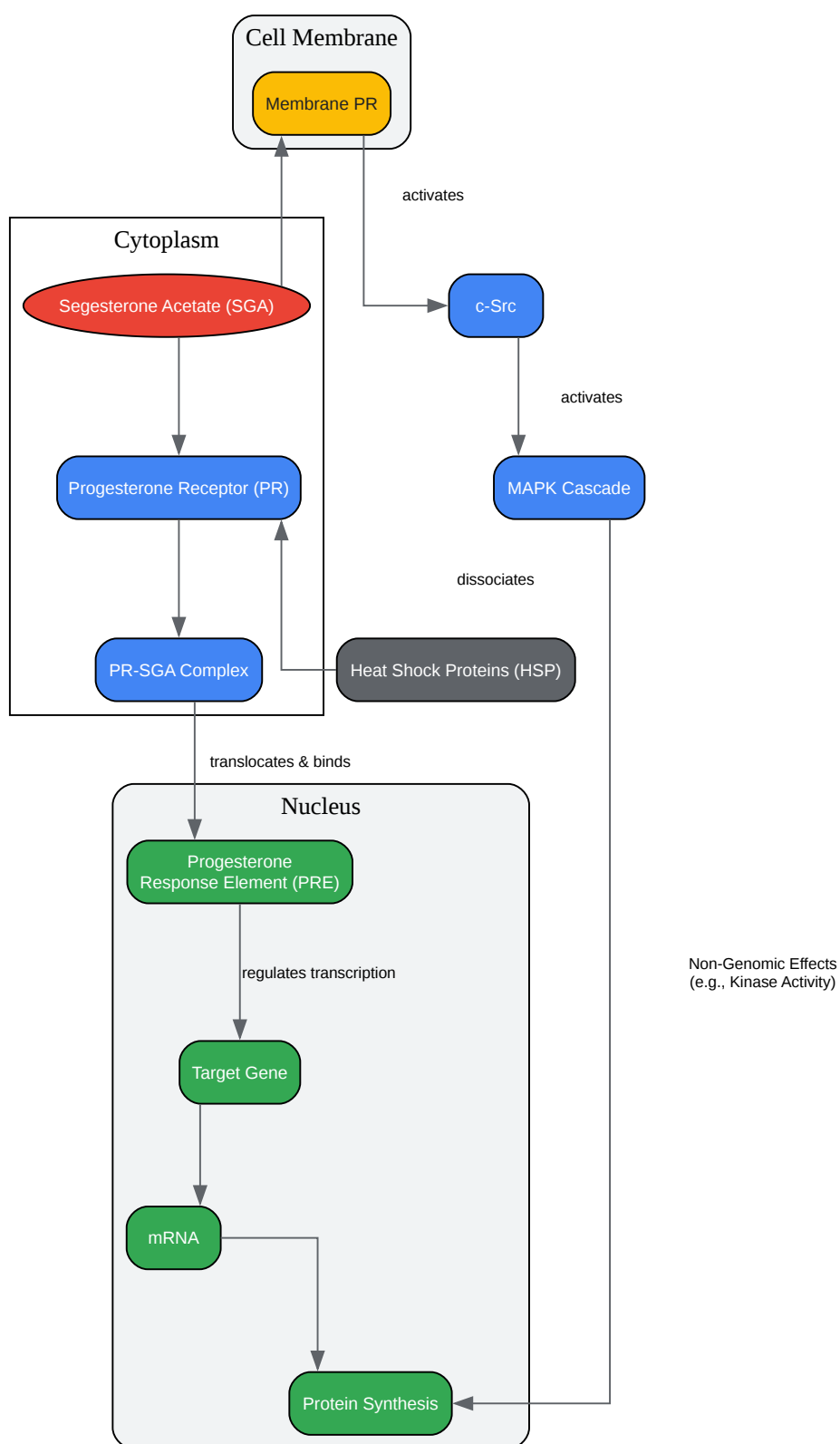
Signaling Pathways

The progestational effects of **segesterone** acetate are mediated through both genomic and non-genomic signaling pathways upon binding to the progesterone receptor.

- **Genomic Pathway:** As a member of the nuclear receptor superfamily, the primary action of the PR is to function as a ligand-dependent transcription factor.[9] Upon binding **segesterone** acetate in the cytoplasm, the PR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[10] Inside

the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[10][11] This genomic pathway is responsible for the long-term effects of progestins, including the regulation of endometrial development and suppression of ovulation-related genes.[9][10]

- **Non-Genomic Pathway:** Progestins can also elicit rapid, non-genomic effects that are independent of gene transcription.[4][12] These actions are often initiated by a subpopulation of PRs located at the cell membrane or in the cytoplasm.[4][13] This can lead to the rapid activation of intracellular signaling cascades, such as the c-Src and mitogen-activated protein kinase (MAPK) pathways.[12] For instance, the classical PR-B isoform contains a motif that can interact with the SH3 domain of Src, mediating rapid activation of the Src/MAPK pathway.[12] These rapid signals can influence cellular functions like ion channel activity and can also cross-talk with the genomic pathway to modulate gene expression.[12][13]



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Caption: Progesterone Receptor signaling pathways activated by **Segesterone Acetate**.

Pharmacodynamics

The primary pharmacodynamic effect of **segesterone** acetate is the suppression of ovulation.^[1] This is achieved by inhibiting the mid-cycle surge of luteinizing hormone (LH) from the pituitary gland, which in turn prevents follicular development and rupture.^{[1][6]} Dose-finding studies have shown that ovulation is consistently inhibited when serum **segesterone** acetate levels are maintained above 105 pmol/L.^[11] When administered via a vaginal ring releasing 150 mcg/day, serum levels remain well above this threshold.^[11]

In addition to its potent anti-ovulatory activity, **segesterone** acetate exhibits no significant androgenic, anabolic, or estrogenic effects in clinical use.^[1]

Pharmacokinetics

The pharmacokinetic profile of **segesterone** acetate is highly dependent on its route of administration, as it is not orally bioavailable.

- Absorption: Following administration via a contraceptive vaginal ring, **segesterone** acetate is absorbed systemically, reaching peak plasma concentrations (T_{max}) in approximately 2 to 3.5 hours.^{[14][15]}
- Distribution: **Segesterone** acetate is highly bound to serum proteins (~95%), primarily albumin.^{[1][6]} It does not bind significantly to SHBG, which distinguishes it from many testosterone-derived progestins.^{[1][11]} The volume of distribution is approximately 19.6 L/kg.^[15]
- Metabolism: The compound is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.^[15] The major metabolites, including 5 α -dihydro and 17 α -hydroxy-5 α -dihydro metabolites, are not pharmacologically active.^[1]
- Excretion: Due to its extensive metabolism, excretion occurs primarily in the feces (~81%) and to a lesser extent in the urine (~8%) as metabolites, based on studies in rats.^[1] The elimination half-life is route-dependent, with a reported half-life of approximately 4.5 hours for the vaginal ring formulation.^{[3][15]}

Table 2: Pharmacokinetic Parameters of **Segesterone** Acetate (Vaginal Ring Administration)

Parameter	Value (Mean \pm SD or Range)	Source
Dosage	150 - 200 mcg/day	[5][14]
Tmax (Time to Peak Concentration)	2 - 3.5 hours	[14][15]
Cmax (Peak Plasma Concentration)	918 pg/mL (for 200 mcg/day dose)	[14]
AUC(0-72h) (Area Under the Curve)	34,181 pg*day/mL (for 200 mcg/day dose)	[14]
Protein Binding	~95% (primarily to albumin)	[1][15]
Volume of Distribution (Vd)	19.6 L/kg	[15]
Elimination Half-life ($t_{1/2}$)	4.5 \pm 3.4 hours	[15]
Primary Metabolism Route	Hepatic (CYP3A4)	[15]

Experimental Protocols

Protocol: Progesterone Receptor Competitive Binding Assay

This protocol outlines a typical fluorescence polarization (FP) based competitive binding assay to determine the affinity of a test compound like **segesterone** acetate for the progesterone receptor.

Objective: To determine the IC₅₀ value of **segesterone** acetate for the human progesterone receptor ligand-binding domain (PR-LBD).

Materials:

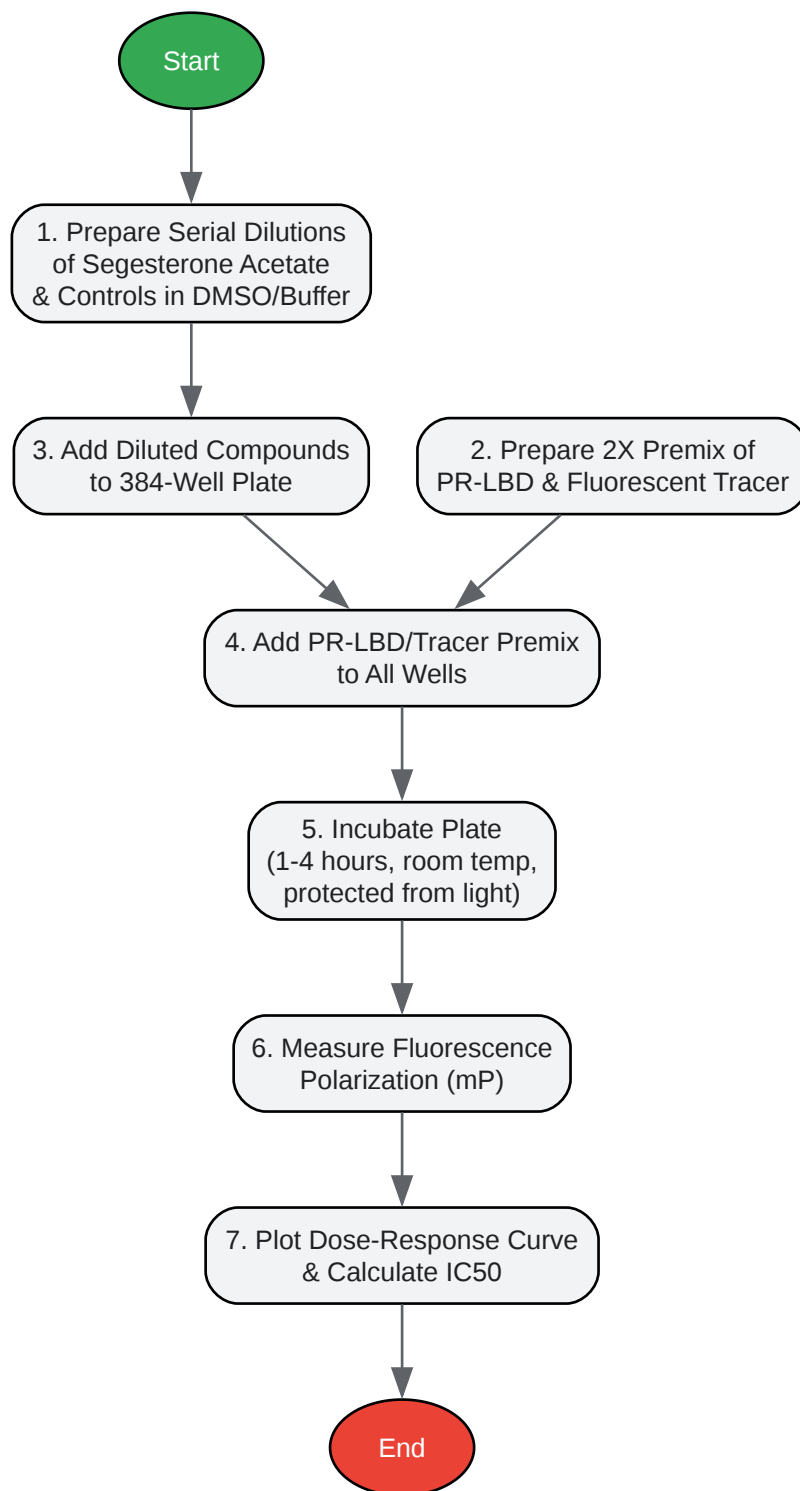
- Recombinant human PR-LBD
- Fluorescently labeled progesterone tracer (e.g., Fluormone™ PL Green)
- **Segesterone** acetate and reference compounds (e.g., unlabeled progesterone)

- Assay Buffer (e.g., 50 mM Tris, 500 mM KCl, 5 mM DTT, etc.)
- DMSO for compound dilution
- 384-well black, low-volume assay plates
- Fluorescence polarization plate reader

Methodology:

- **Compound Preparation:** Prepare serial dilutions of **segesterone** acetate and control compounds in DMSO. Perform a subsequent dilution in assay buffer to achieve the final desired concentration range (e.g., 1 pM to 100 μ M). The final DMSO concentration in the assay wells should not exceed 1%.[\[1\]](#)
- **Reagent Preparation:** Prepare a working solution of PR-LBD (e.g., 4 nM) and the fluorescent tracer (e.g., 2 nM) in assay buffer. Create a 2X premix of the PR-LBD and tracer.[\[3\]](#)
- **Assay Plate Setup:**
 - Add 10 μ L of the serially diluted test compounds, controls, or vehicle (assay buffer + DMSO) to the wells of the 384-well plate.[\[1\]](#)
 - Include control wells for "0% competition" (tracer and receptor only) and "100% competition" (tracer, receptor, and a saturating concentration of unlabeled progesterone).[\[3\]](#)
- **Reaction Initiation:** Add 10 μ L of the 2X PR-LBD/tracer premix to each well. The final volume will be 20 μ L.[\[1\]](#)
- **Incubation:** Mix the plate gently on a shaker for 1 minute. Incubate at room temperature for 1-4 hours, protected from light.[\[1\]](#)
- **Measurement:** Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with excitation and emission wavelengths appropriate for the tracer.[\[1\]](#)
- **Data Analysis:** Plot the mP values against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the

concentration of the competitor that displaces 50% of the bound tracer.



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Caption: Experimental workflow for a receptor competitive binding assay.

Protocol: Phase 3 Contraceptive Efficacy and Safety Trial

This protocol describes the typical design of a Phase 3 clinical trial to evaluate the efficacy and safety of a **segesterone** acetate-containing contraceptive, based on studies for the Annovera™ vaginal ring.[\[5\]](#)[\[16\]](#)

Objective: To assess the contraceptive efficacy (pregnancy rate) and safety profile of the **segesterone** acetate/ethinyl estradiol vaginal system over 13 cycles (1 year) of use.

Study Design: Open-label, single-arm, multicenter trial.

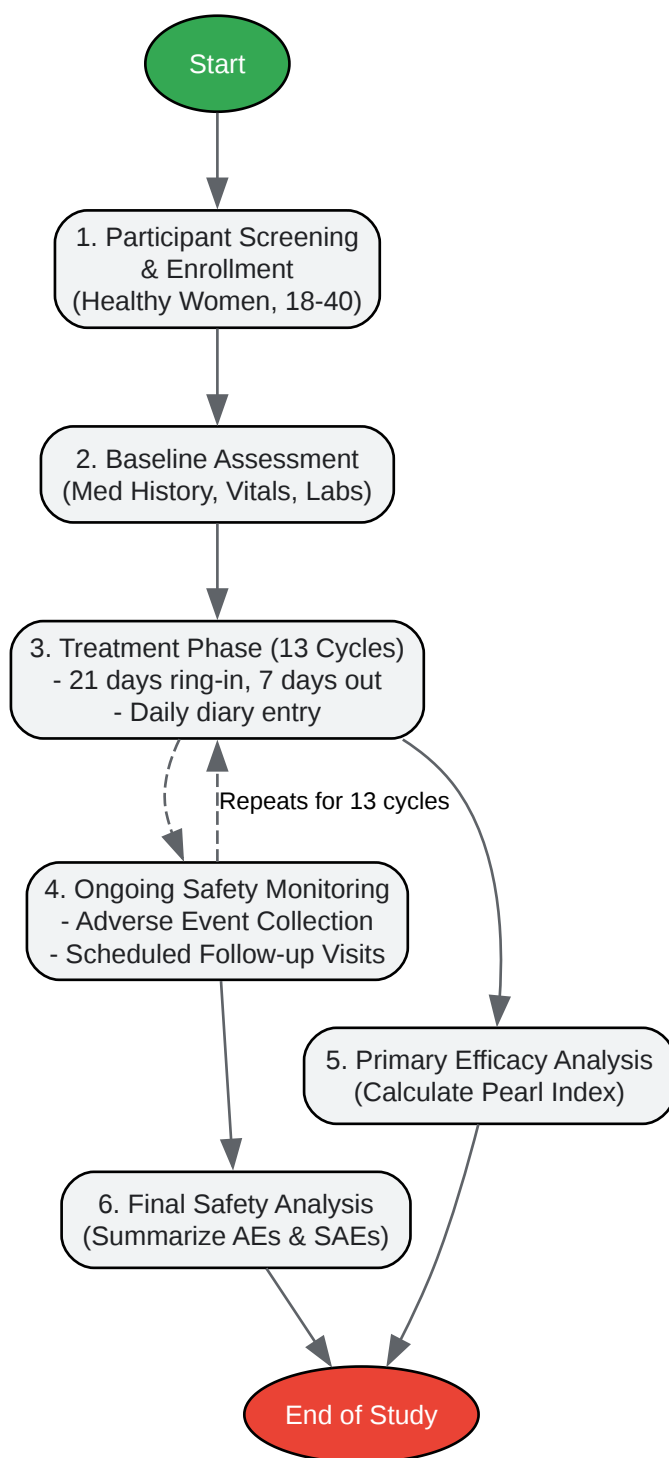
Participant Population:

- Healthy, sexually active females of reproductive potential, aged 18-40 years.[\[5\]](#)
- Exclusion criteria include contraindications to hormonal contraceptive use and, in later stages of the trials, a Body Mass Index (BMI) > 29 kg/m².[\[5\]](#)

Methodology:

- Screening and Enrollment: Potential participants undergo screening, including medical history, physical examination, and laboratory tests, to assess eligibility. Informed consent is obtained.
- Treatment Phase:
 - Enrolled subjects are instructed to self-insert the vaginal ring and keep it in place continuously for 21 days, followed by a 7-day ring-free interval.[\[5\]](#)
 - This 28-day cycle is repeated for a total of 13 cycles (approximately 1 year).[\[2\]](#)
 - Participants maintain daily diaries to record ring use, bleeding patterns, and any adverse events.[\[2\]](#)
- Efficacy Assessment:

- The primary efficacy endpoint is the pregnancy rate, calculated using the Pearl Index (number of on-treatment pregnancies per 100 woman-years of use).[\[5\]](#)[\[16\]](#)
- Safety Assessment:
 - Safety is monitored through the collection of all adverse events (AEs) at scheduled study visits and from participant diaries.[\[2\]](#)
 - Serious adverse events (SAEs) are documented and reported according to regulatory requirements.
 - Vital signs, physical examinations, and clinical laboratory tests are performed at baseline and specified follow-up visits.
- Follow-up: Participants are followed for the duration of the 13 cycles. A final follow-up visit occurs after the completion of the treatment phase.
- Data Analysis: The Pearl Index and its 95% confidence interval are calculated. The incidence and nature of all adverse events are summarized and analyzed.



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Caption: Workflow for a Phase 3 contraceptive efficacy and safety trial.

Clinical Efficacy, Safety, and Drug Interactions

Clinical Efficacy

The **segesterone** acetate/ethinyl estradiol vaginal system (Annovera™) has demonstrated high contraceptive efficacy. In pivotal Phase 3 trials involving over 2,300 women, the method was found to be 97.3% effective at preventing pregnancy when used as directed.[\[6\]](#)[\[17\]](#) The calculated Pearl Index was 2.98 per 100 woman-years of use.[\[16\]](#)[\[17\]](#)

Safety and Tolerability

The safety profile of **segesterone** acetate is comparable to that of other combined hormonal contraceptives.[\[18\]](#)

- **Common Adverse Events:** The most frequently reported adverse events (≥5%) include headache, nausea/vomiting, vaginal discharge, vulvovaginal mycotic infections, abdominal pain, dysmenorrhea, and irregular bleeding (metrorrhagia).[\[2\]](#)[\[18\]](#)
- **Serious Adverse Events:** As with other combined hormonal contraceptives, there is an increased risk of serious cardiovascular events, including venous thromboembolism (VTE), stroke, and myocardial infarction.[\[18\]](#) The risk of VTE was noted to be higher in women with a BMI >29 kg/m², leading to their exclusion from the latter part of the Phase 3 trials.[\[5\]](#) Women over 35 who smoke should not use this product.[\[19\]](#)
- **Discontinuation:** Approximately 12% of subjects in clinical trials discontinued due to adverse reactions, with the most common reasons being irregular bleeding, headache, and vaginal discharge/infections.[\[5\]](#)

Drug Interactions

The metabolism of **segesterone** acetate via CYP3A4 makes it susceptible to drug interactions.

- **CYP3A4 Inducers:** Drugs that induce CYP3A4 (e.g., rifampin, barbiturates, carbamazepine, St. John's Wort, certain antiretrovirals) can increase the metabolism of **segesterone** acetate, potentially reducing its contraceptive efficacy.[\[15\]](#)[\[20\]](#) The use of alternative or backup contraception is recommended.[\[15\]](#)
- **CYP3A4 Inhibitors:** Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) may increase the systemic exposure to **segesterone** acetate.

- Other Interactions: Concomitant use with certain medications for hepatitis C (containing ombitasvir/paritaprevir/ritonavir) is contraindicated.[13][20] Interactions may also occur with medications such as acetaminophen, lamotrigine, and thyroid hormones.[20]

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